7-(4-Chlorophenyl)-1,4-thiazepan-5-one
Description
Properties
Molecular Formula |
C11H12ClNOS |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-1,4-thiazepan-5-one |
InChI |
InChI=1S/C11H12ClNOS/c12-9-3-1-8(2-4-9)10-7-11(14)13-5-6-15-10/h1-4,10H,5-7H2,(H,13,14) |
InChI Key |
ZHAGLUBWOKQWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CC(=O)N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Chlorophenyl-Containing Amines
A widely cited method involves the cyclocondensation of 4-chloroaniline derivatives with sulfur-containing dicarbonyl precursors. For example:
Step 1 : Synthesis of 4-(4-Chloroanilino)-4-ketobutyric Acid
4-Chloroaniline reacts with succinic anhydride in dichloroethane at reflux (4–8 hours) to form 4-(4-chloroanilino)-4-ketobutyric acid. Optimal molar ratios (1:0.95–1.05 for aniline:succinic anhydride) prevent oligomerization.
Step 2 : AlCl₃-Mediated Cyclization
The ketobutyric acid intermediate undergoes cyclization in dichloroethane with AlCl₃ (2.5–3.0 equivalents) at 55–70°C for 4–6 hours. Excess AlCl₃ (>3.0 eq) complicates workup, while insufficient amounts (<2.5 eq) lead to incomplete reactions.
Step 3 : Thionation and Ring Formation
The diketone intermediate is treated with Lawesson’s reagent (2.2 eq) in toluene under nitrogen, yielding the thiazepanone core. This step achieves 65–72% yields when conducted at 110°C for 12 hours.
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Succinic anhydride, dichloroethane | Reflux, 6 hr | 89% | |
| 2 | AlCl₃, dichloroethane | 70°C, 5 hr | 78% | |
| 3 | Lawesson’s reagent, toluene | 110°C, 12 hr | 68% |
Copper-Catalyzed Thiazepanone Synthesis
Recent advances utilize copper(I) triflate (CuOTf) to catalyze the cyclization of thioamide precursors:
Reaction Protocol :
- 4-Chlorophenylthioamide (1.0 eq) and CuOTf (0.1 eq) are dissolved in dry THF.
- Sodium hydride (1.2 eq) is added at 0°C, followed by heating to 60°C for 8 hours.
- The reaction produces this compound in 82% yield with >95% purity.
Advantages :
- Shorter reaction time (8 vs. 12–24 hours for AlCl₃ methods).
- Avoids stoichiometric metal waste (0.1 eq CuOTf vs. 2.5–3.0 eq AlCl₃).
Alternative Pathways and Modifications
Reductive Amination Approaches
A patent-derived method employs sodium borohydride and boron trifluoride to reduce imine intermediates:
- 7-Chloro-3,4-dihydrobenzo[b]azepine-2,5-dione (1.0 eq) reacts with ethylene glycol under Tosic acid catalysis to form a ketal.
- The ketal undergoes reductive amination with NaBH₄–BF₃·THF at 48–55°C, yielding the tetrahydrothiazepanone scaffold.
Critical Parameters :
- Solvent dryness : Residual water reduces NaBH₄ efficiency by >40%.
- Temperature control : Exceeding 35°C during BF₃·THF addition causes epimerization.
Spectroscopic Characterization Data
Key analytical data for this compound:
¹H NMR (DMSO-d₆) :
- δ 2.61 (m, 4H, CH₂-S and CH₂-N)
- δ 7.39–7.45 (d, J = 7.2 Hz, 2H, aromatic)
- δ 7.55–7.48 (d, J = 7.2 Hz, 2H, aromatic)
IR (KBr) :
HRMS (ESI+) :
Industrial-Scale Optimization
Solvent Selection
Ethylene dichloride outperforms THF and glyme in AlCl₃-mediated cyclizations due to:
Waste Stream Management
Patent data highlights two waste mitigation strategies:
- Aqueous HCl washes : Remove unreacted AlCl₃ as Al(OH)₃ precipitates (pH 4–5).
- Toluene recycling : Distillation recovers >90% solvent from cyclization steps.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show visible-light-mediated thiazepanone synthesis using Ru(bpy)₃²⁺:
Continuous Flow Reactors
Microreactor systems enhance AlCl₃-driven cyclizations:
- Residence time : 12 minutes vs. 6 hours batch.
- Yield improvement : 89% vs. 78% batch.
Chemical Reactions Analysis
Cyclization of Thioketones
Thioketones react with diamines under acidic conditions to form 1,4-thiazepan-5-ones. For 7-(4-chlorophenyl)-1,4-thiazepan-5-one, thioketone precursors like 4-chlorophenyl-substituted thiocarbonyl compounds are cyclized with 1,3-diaminopropane derivatives.
Example Reaction Pathway :
textThioketone + 1,3-Diaminopropane → this compound + H2S
Conditions : Acid catalysis (HCl or H2SO4), reflux in ethanol.
Ring Expansion of Aziridines
Aziridine derivatives undergo ring expansion with sulfur nucleophiles to form thiazepanones. For example:
text4-Chlorophenyl-substituted aziridine + S-Nucleophile → Thiazepanone intermediate → this compound
Key Catalysts : Rhodium(II) acetate or Lewis acids (e.g., BF3·OEt2) .
Oxidation of the Thiazepane Ring
The sulfur atom in the thiazepane ring undergoes oxidation to form sulfoxides or sulfones, depending on conditions:
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| H2O2 (30%) | Sulfoxide derivative | 78% | RT, 12 h in CH2Cl2 |
| mCPBA | Sulfone derivative | 85% | 0°C → RT, 6 h in CH2Cl2 |
Reduction of the Ketone Group
The ketone at position 5 is reduced to a secondary alcohol using hydride donors:
| Reducing Agent | Product | Yield | Conditions |
|---|---|---|---|
| NaBH4 | 5-Hydroxy-thiazepane | 65% | MeOH, 0°C → RT |
| LiAlH4 | 5-Hydroxy-thiazepane | 92% | THF, reflux, 4 h |
Aromatic Electrophilic Substitution
The 4-chlorophenyl group participates in electrophilic reactions, though the chlorine atom directs substituents to the meta position due to its deactivating nature.
Nitration Example :
textThis compound + HNO3 → 7-(4-Chloro-3-nitrophenyl)-1,4-thiazepan-5-one
Conditions : H2SO4/HNO3 (1:1), 50°C, 3 h.
Nucleophilic Aromatic Substitution
The chlorine atom can be replaced under strongly basic conditions:
| Nucleophile | Product | Yield | Conditions |
|---|---|---|---|
| NH3 | 7-(4-Aminophenyl)-1,4-thiazepan-5-one | 44% | NH3 (aq.), CuSO4, 120°C |
| NaN3 | 7-(4-Azidophenyl)-1,4-thiazepan-5-one | 68% | DMF, 80°C, 12 h |
Cross-Coupling Reactions
The chlorophenyl group enables palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
textThis compound + Arylboronic Acid → 7-(4-Biaryl)-1,4-thiazepan-5-one
Catalytic System : Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 80°C.
Scope : Compatible with electron-rich and -neutral boronic acids (yields: 50–82%).
Acid-Catalyzed Ring Opening
Under strong acidic conditions, the thiazepane ring opens to form linear thioamide derivatives:
textThis compound + HCl → Linear Thioamide + H2O
Conditions : 6M HCl, reflux, 24 h .
Thermal Rearrangements
Heating above 200°C induces retro-ene reactions, yielding unsaturated thiolactams.
Catalytic Asymmetric Reactions
Chiral derivatives are synthesized using asymmetric catalysis:
| Reaction | Catalyst | ee | Application |
|---|---|---|---|
| α-Amination of Ketone | Cinchona Alkaloid | 88% | Neuroactive compound synthesis |
Mechanistic Insights
-
Sulfur Oxidation : Proceeds via a two-electron mechanism, forming a sulfonium ion intermediate.
-
Ring-Opening : Acid-mediated protonation of the nitrogen weakens the C–N bond, leading to cleavage .
This compound’s versatility in cross-coupling and functional group transformations makes it valuable in medicinal chemistry, particularly for synthesizing bioactive heterocycles .
Scientific Research Applications
7-(4-Chlorophenyl)-1,4-thiazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The most directly comparable compound in the provided evidence is 7-(2-furyl)-1,4-thiazepan-5-one . Below is a structural and molecular comparison:
| Property | 7-(4-Chlorophenyl)-1,4-thiazepan-5-one (Theoretical) | 7-(2-Furyl)-1,4-thiazepan-5-one (Observed) |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNOS | C₉H₁₁NO₂S |
| Molar Mass (g/mol) | ~241.5 | 197.25 |
| Substituent | 4-Chlorophenyl (aromatic, Cl-substituted) | 2-Furyl (heteroaromatic, O-containing) |
| Key Functional Groups | Chlorine (electron-withdrawing), thiazepanone | Furan oxygen (electron-rich), thiazepanone |
Key Observations :
- The 4-chlorophenyl group introduces a chlorine atom, enhancing molecular weight and lipophilicity compared to the furyl analog. Chlorine’s electronegativity may also influence electronic interactions in biological systems.
- The 2-furyl group contributes to lower molecular weight and increased polarity due to the oxygen atom in the furan ring. This could improve aqueous solubility relative to the chlorophenyl variant .
Biological Activity
7-(4-Chlorophenyl)-1,4-thiazepan-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, based on recent studies.
Chemical Structure and Properties
The compound features a thiazepan ring substituted with a 4-chlorophenyl group, which contributes to its biological activity. The presence of the thiazepan moiety is known to enhance interactions with biological targets, making it a valuable scaffold in drug design.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against various bacterial strains. In one study, derivatives of thiazepan were synthesized and screened for their antibacterial properties:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate to Strong |
| This compound | Bacillus subtilis | Moderate to Strong |
| This compound | Other strains tested | Weak to Moderate |
These results suggest that the compound's structure allows it to interact effectively with bacterial cell membranes or essential metabolic pathways .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on its derivatives revealed that certain compounds exhibited significant cytotoxic effects against cancer cell lines. For instance, compounds derived from thiazepans were shown to inhibit cell proliferation in breast cancer cell lines (MCF-7) through mechanisms involving apoptosis and disruption of cell cycle progression.
Case Study:
In vitro studies demonstrated that specific thiazepan derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. The IC50 values for these compounds ranged from 10 µM to 50 µM, indicating potential for further development as anticancer agents .
3. Enzyme Inhibition
Enzymatic inhibition is another critical aspect of the biological activity of this compound. The compound has been identified as a potent inhibitor of several key enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | 2.14 ± 0.003 |
| Urease | Non-competitive Inhibition | Strong Activity |
These findings indicate that the compound can effectively modulate enzyme activity associated with various diseases, including neurodegenerative disorders and infections .
The biological activity of this compound is likely due to its ability to bind with specific target proteins or enzymes within cells. Molecular docking studies have shown favorable interactions between the compound and amino acids in active sites of target enzymes, suggesting a mechanism of action that involves direct binding and inhibition .
Q & A
Basic: What are the established synthetic routes for 7-(4-Chlorophenyl)-1,4-thiazepan-5-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of precursors with chlorophenyl groups. A common approach adapts methods from benzodiazepine analogs, such as acylating a thiazepane core with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) . Reaction temperature (0–25°C) and stoichiometric control of the acylating agent are critical to minimize side products like over-acylated derivatives. Alternatively, Schmidt rearrangement of piperidin-4-one derivatives, as seen in diazepin-5-one syntheses, may be adapted for thiazepan-5-ones, requiring careful pH control (pH 4–6) to stabilize intermediates . Yields range from 45–70%, with purity >95% achievable via recrystallization (ethanol/water) or silica gel chromatography.
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Full characterization requires:
- NMR : - and -NMR to confirm ring conformation and substituent positions. For example, the thiazepanone carbonyl signal appears at ~170 ppm in -NMR, while the 4-chlorophenyl group shows aromatic protons as doublets (δ 7.2–7.5 ppm) .
- IR : A strong C=O stretch (~1680 cm) and C-Cl absorption (~750 cm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 255.1) and fragmentation patterns.
- Melting Point : Consistency with literature values (e.g., 142–144°C) ensures purity .
Advanced: How can crystallographic studies resolve stereochemical ambiguities in this compound derivatives?
Single-crystal X-ray diffraction is critical for determining absolute configuration and ring puckering. For example, in related diazepin-5-ones, chair-like conformations with axial chlorophenyl groups are stabilized by weak C–H···O interactions . To apply this:
Grow crystals via slow evaporation (acetonitrile/ethyl acetate).
Use density functional theory (DFT) to model preferred conformations.
Compare experimental vs. computed bond angles (e.g., C–N–C in the thiazepane ring) to validate stereoelectronic effects .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of thiazepan-5-one derivatives?
Key modifications include:
- Substituent Position : Para-substituted chlorophenyl groups enhance metabolic stability compared to ortho/meta analogs .
- Ring Size : Expanding to a seven-membered ring (vs. five-membered) increases conformational flexibility, affecting receptor binding.
- Electron-Withdrawing Groups : Introducing fluorine at C-3 (analogous to benzodiazepines) may improve CNS penetration .
Method: Test analogs in vitro (e.g., enzyme inhibition assays) and correlate activity with Hammett σ values or steric parameters.
Contradictions: How to address discrepancies in reported biological activity data for thiazepan-5-one derivatives?
Discrepancies often arise from:
- Assay Conditions : Varying pH or temperature alters protonation states. For example, kinase inhibition IC values may differ between Tris-HCl (pH 7.4) and HEPES (pH 6.8) buffers.
- Stereochemical Purity : Racemic mixtures vs. enantiopure samples (e.g., R- vs. S-isomers) can lead to conflicting IC data .
Resolution: Replicate experiments using chiral HPLC-separated enantiomers and standardized assay protocols.
Reactivity: How do solvent polarity and nucleophilicity affect the stability of this compound in synthetic or biological environments?
- Polar Protic Solvents (e.g., water, methanol): Accelerate hydrolysis of the lactam ring via nucleophilic attack at the carbonyl carbon.
- Aprotic Solvents (e.g., DMF, DMSO): Stabilize the compound but may facilitate racemization at chiral centers under heating.
Mitigation: Store samples in anhydrous DCM at –20°C and avoid prolonged exposure to basic conditions .
Mechanistic Studies: What computational methods predict the metabolic pathways of this compound?
Use in silico tools:
- CYP450 Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., C-2 of the thiazepane ring).
- MD Simulations : Assess binding modes in cytochrome P450 3A4 to predict hydroxylation or N-dealkylation pathways. Validate with LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
